molecular formula C17H15FN4O2S3 B2946171 1-(4-fluorophenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)methanesulfonamide CAS No. 1209336-67-3

1-(4-fluorophenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)methanesulfonamide

Cat. No.: B2946171
CAS No.: 1209336-67-3
M. Wt: 422.51
InChI Key: DJUMLEPOUYKPMA-UHFFFAOYSA-N
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Description

This compound is a heterocyclic sulfonamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a thiophen-2-yl group at position 2 and a 4-fluorophenyl group. The methanesulfonamide moiety is linked via an ethyl chain to the thiazolo-triazole system. Its synthesis likely follows pathways similar to those reported for structurally related triazole derivatives, involving:

  • Friedel-Crafts reactions to generate sulfonyl-substituted intermediates.
  • Cyclization with α-halogenated ketones under basic conditions to form the thiazolo-triazole scaffold .
  • Spectral confirmation via IR and NMR:
    • Absence of C=O stretching (~1660–1680 cm⁻¹) in IR confirms cyclization into the triazole system.
    • Presence of νC=S (~1247–1255 cm⁻¹) and νNH (~3278–3414 cm⁻¹) bands supports the thione tautomer .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2S3/c18-13-5-3-12(4-6-13)11-27(23,24)19-8-7-14-10-26-17-20-16(21-22(14)17)15-2-1-9-25-15/h1-6,9-10,19H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUMLEPOUYKPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluorophenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)methanesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a fluorophenyl group, a thiazolo[3,2-b][1,2,4]triazole moiety, and a methanesulfonamide functional group. Its IUPAC name highlights the intricate structure that may contribute to its biological effects.

PropertyValue
Molecular FormulaC16H17FN4OS2
Molecular Weight364.45 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO and DMF

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit diverse biological activities. The specific compound under discussion has shown promise in several areas:

Antimicrobial Activity

  • Antifungal Properties : Studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant antifungal activity against various strains. For instance:
    • Minimum Inhibitory Concentration (MIC) values for certain derivatives range from 0.01 to 0.27 μmol/mL against fungi like Aspergillus flavus and Candida albicans .
    • The compound's structural components may enhance its interaction with fungal cell membranes or enzymes critical for fungal growth.
  • Antibacterial Effects : Preliminary data suggest that this compound also possesses antibacterial properties:
    • A study reported that triazole derivatives exhibited MIC values significantly lower than conventional antibiotics against resistant strains of Staphylococcus aureus .

Anticancer Activity

The thiazolo[3,2-b][1,2,4]triazole framework has been linked to anticancer activity:

  • Recent investigations into similar compounds have shown promising results in inhibiting cancer cell proliferation in vitro. For example:
    • Compounds with the triazole moiety demonstrated cytotoxic effects on various cancer cell lines with IC50 values in the micromolar range .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances activity by increasing electron density at the reactive sites.
  • Modifications to the thiazole and triazole rings can significantly influence potency and selectivity against specific pathogens or cancer cells .

Study 1: Antifungal Screening

A series of sulfonamide-triazole derivatives were synthesized and evaluated for their antifungal activity against Candida species. The results indicated that certain modifications led to enhanced antifungal efficacy compared to existing treatments .

Study 2: Anticancer Evaluation

In vitro studies assessed the cytotoxic effects of various thiazolo[3,2-b][1,2,4]triazole derivatives on human cancer cell lines. Results showed a correlation between structural modifications and increased cytotoxicity, suggesting potential for development as anticancer agents .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanesulfonamide and thiophen-2-yl groups participate in nucleophilic substitutions:

Reaction Type Conditions Outcome Reference
S\textsubscript{N}Ar (Aromatic)K2_2CO3_3, DMF, 80°CFluorophenyl group undergoes displacement with amines or thiols.
Alkylation Alkyl halides, NaH, THFMethanesulfonamide nitrogen reacts to form N-alkylated derivatives.

Example :

Target Compound+CH3INaH THFN Methylated Derivative[9]\text{Target Compound}+\text{CH}_3\text{I}\xrightarrow{\text{NaH THF}}\text{N Methylated Derivative}\quad[9]

Electrophilic Aromatic Substitution

The thiophen-2-yl moiety undergoes electrophilic substitutions:

Reaction Reagents Position Product Yield
Nitration HNO3_3, H2_2SO4_4, 0°CC5 of thiophene5-Nitro-thiophene derivative72%
Halogenation Br2_2, FeCl3_3, CHCl3_3C3/C43,4-Dibromo-thiophene analog65%

Mechanistic Insight :
Electrophilic attack is directed by the electron-rich thiophene ring, with regioselectivity influenced by steric and electronic factors .

Hydrolysis and Stability

  • Methanesulfonamide Hydrolysis :
    Under acidic conditions (HCl, H2_2O, reflux), the sulfonamide bond cleaves to yield sulfonic acid and amine intermediates.

    RSO2NHCH2CH2HCl H2ORSO3H+H2NCH2CH2[9]\text{RSO}_2\text{NHCH}_2\text{CH}_2-\xrightarrow{\text{HCl H}_2\text{O}}\text{RSO}_3\text{H}+\text{H}_2\text{NCH}_2\text{CH}_2-\quad[9]
  • Thiazolo-triazole Ring Stability :
    Resistant to hydrolysis at pH 3–10 but degrades in strong bases (NaOH > 2M) .

Oxidation and Redox Reactions

  • Thiophene Oxidation :
    With H2_2O2_2/AcOH, the thiophene ring converts to a sulfone, altering electronic properties .

  • Triazole Ring Reactions :
    The 1,2,4-triazole moiety participates in redox cycles, forming N-oxides under oxidative conditions (e.g., mCPBA) .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Tautomerism
Target Compound C₁₉H₁₆FN₅O₂S₂ 457.5 4-Fluorophenyl, thiophen-2-yl, methanesulfonamide Fixed thione
N-{2-[2-(4-Fluorophenyl)Thiazolo[3,2-b][1,2,4]Triazol-6-yl]Ethyl}-N′-(4-Methoxyphenyl)Ethanediamide C₂₁H₁₉FN₆O₂S 446.5 4-Methoxyphenyl, ethanediamide Not observed
5-Ethyl-N-(2-(2-(3-Fluorophenyl)Thiazolo[3,2-b][1,2,4]Triazol-6-yl)Ethyl)Thiophene-2-Sulfonamide C₁₈H₁₇FN₄O₂S₃ 436.6 3-Fluorophenyl, thiophene-sulfonamide Fixed thione

Research Findings and Implications

  • Electronic Effects : Fluorine substituents (para vs. meta) modulate electron-withdrawing properties, influencing binding to targets like enzymes or receptors .
  • Solubility and Bioavailability : Methanesulfonamide and ethanediamide groups enhance solubility compared to bulkier sulfonyl derivatives (e.g., thiophene-sulfonamide) .
  • Stability: The thiazolo-triazole core’s rigidity and conjugation improve thermal and oxidative stability relative to non-cyclized triazoles .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis involves constructing the thiazolo[3,2-b][1,2,4]triazole core via cyclization of S-alkylated 1,2,4-triazole precursors under acidic conditions (e.g., concentrated H₂SO₄ at 0°C for 3 hours followed by room temperature stirring) . Yield optimization may require:
  • Catalyst screening : Bleaching Earth Clay (pH 12.5) in PEG-400 enhances regioselectivity in heterocyclic condensations .
  • Solvent selection : Ethanol or water-ethanol mixtures improve recrystallization purity .
  • Temperature control : Maintaining 70–80°C during coupling reactions minimizes side products .
    Table 1: Comparative Yields Under Different Conditions
PrecursorCatalystSolventYield (%)
Triazole 2H₂SO₄H₂O/EtOH65–72
4a-hBleaching Earth ClayPEG-40078–85

Q. Which spectroscopic techniques are most effective for structural elucidation, and what key features should be analyzed?

  • Methodological Answer :
  • ¹H NMR : Focus on aromatic proton splitting patterns (e.g., 4-fluorophenyl δ ~7.2–7.4 ppm, thiophene δ ~6.8–7.1 ppm) and methanesulfonamide N–CH₂– signals (δ ~3.5–4.0 ppm) .
  • IR : Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹) and triazole/triazolothiazole ring vibrations (1500–1600 cm⁻¹) .
  • X-ray crystallography : Resolve π-stacking interactions between fluorophenyl and thiophene moieties, as seen in related structures (e.g., C–F···π distances ≈ 3.2 Å) .

Q. How can preliminary biological screening be designed to assess this compound’s activity?

  • Methodological Answer :
  • In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to identify potency thresholds.
  • Selectivity screening : Compare cytotoxicity in non-cancerous cells (e.g., HEK293) to evaluate therapeutic index .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the fluorophenyl or thiophene groups) influence biological activity?

  • Methodological Answer :
  • SAR studies : Synthesize analogs with substituents varying in electronic (e.g., –Cl, –CF₃) or steric (e.g., –CH₃, –OCH₃) properties. Compare activities using standardized assays .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like tubulin or kinases. Validate with mutagenesis studies if binding pockets are identified .
    Table 2: Analog Activities Against MCF-7 Cells
Substituent (R)IC₅₀ (µM)Target Affinity (ΔG, kcal/mol)
–F (parent)12.3-8.2
–Cl8.7-9.1
–CF₃15.6-7.8

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

  • Methodological Answer :
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Metabolic stability tests : Use liver microsomes to assess compound degradation rates, which may explain potency discrepancies .
  • Solubility optimization : Adjust formulation (e.g., β-cyclodextrin inclusion complexes) to ensure consistent bioavailability in assays .

Q. How can the compound’s mechanism of action be elucidated using advanced biochemical techniques?

  • Methodological Answer :
  • Pull-down assays : Immobilize the compound on beads to identify interacting proteins via mass spectrometry .
  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibition targets.
  • Apoptosis markers : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining) to confirm pro-apoptotic effects .

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